4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid
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Overview
Description
4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid with a triazine derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the triazine ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: Similar in structure but with different functional groups.
(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-carbamic acid cyclohexyl ester: Another triazine derivative with distinct properties.
Uniqueness
4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid is unique due to its specific combination of a triazine ring and a benzoic acid moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-8-5-11-14-10(13-8)12-7-3-1-6(2-4-7)9(16)17/h1-5H,(H,16,17)(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYMACYWBRSZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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